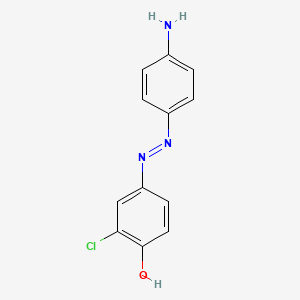
6-Chloro-N4-(3,3-diMethyl-butyl)-pyriMidine-4,5-diaMine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N4-(3,3-diMethyl-butyl)-pyriMidine-4,5-diaMine is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with a chloro group and a 3,3-dimethyl-butyl group.
Preparation Methods
The synthesis of 6-Chloro-N4-(3,3-diMethyl-butyl)-pyriMidine-4,5-diaMine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Pyrimidine Ring: Starting with basic building blocks such as urea and β-diketones, the pyrimidine ring is constructed through cyclization reactions.
Chlorination: Introduction of the chloro group at the 6-position of the pyrimidine ring using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Alkylation: Attachment of the 3,3-dimethyl-butyl group to the nitrogen atom at the 4-position of the pyrimidine ring through alkylation reactions using appropriate alkyl halides.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
6-Chloro-N4-(3,3-diMethyl-butyl)-pyriMidine-4,5-diaMine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or ammonia.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-N4-(3,3-diMethyl-butyl)-pyriMidine-4,5-diaMine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an inhibitor of cysteine proteases, which are enzymes involved in various diseases, including viral infections.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular pathways.
Industrial Applications: The compound may be utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-Chloro-N4-(3,3-diMethyl-butyl)-pyriMidine-4,5-diaMine involves its interaction with specific molecular targets, such as proteases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biological pathway it regulates . This inhibition can lead to therapeutic effects in the treatment of diseases where proteases play a critical role.
Comparison with Similar Compounds
6-Chloro-N4-(3,3-diMethyl-butyl)-pyriMidine-4,5-diaMine can be compared with other similar compounds, such as:
6-Chloro-N4-(3,3-diMethyl-butyl)-pyriMidine-2,4-diaMine: Differing in the position of the diaMine group.
This compound analogs: Variations in the alkyl group or other substituents.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C10H17ClN4 |
|---|---|
Molecular Weight |
228.72 g/mol |
IUPAC Name |
6-chloro-4-N-(3,3-dimethylbutyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C10H17ClN4/c1-10(2,3)4-5-13-9-7(12)8(11)14-6-15-9/h6H,4-5,12H2,1-3H3,(H,13,14,15) |
InChI Key |
KDDOEUDENVDKBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCNC1=C(C(=NC=N1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12098929.png)


![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-2-ol](/img/structure/B12098938.png)





![5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12098961.png)




